4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-2-methylpyrazole with a suitable pyrimidine derivative under reflux conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazophos: A related compound with similar structural features but different functional groups.
Triazole-pyrimidine hybrids: These compounds share the pyrimidine ring but have a triazole ring instead of a pyrazole ring.
Uniqueness
4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
86969-25-7 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H11N3O/c1-3-11-5-4-9(13)12-8(11)6-7(2)10-12/h4-6H,3H2,1-2H3 |
InChI Key |
XYVILBTXXYZRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)N2C1=CC(=N2)C |
Origin of Product |
United States |
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